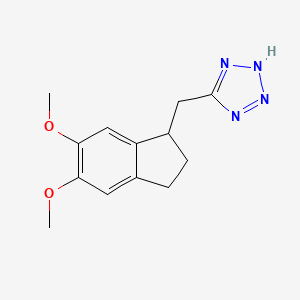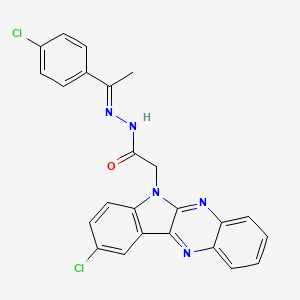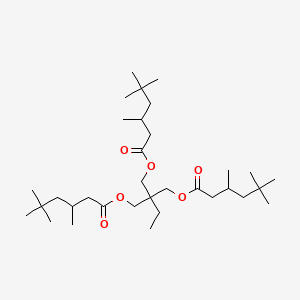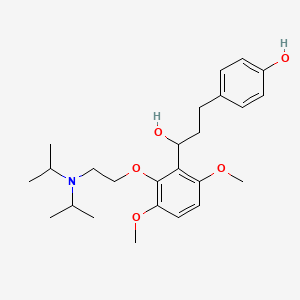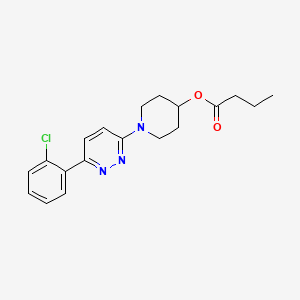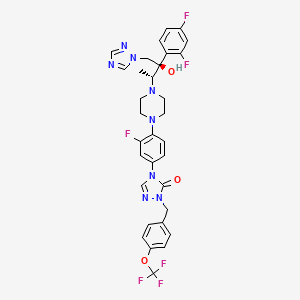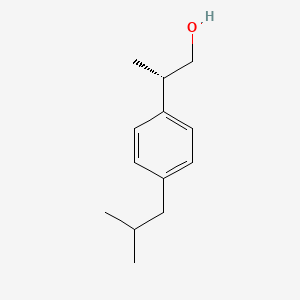
1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride is a complex organic compound that belongs to the class of pyridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridineacetic acid core, followed by the introduction of the phenyl group and the esterification with 2-(2-diethylaminoethoxy)ethanol. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions under controlled conditions. This includes precise temperature control, the use of catalysts to increase reaction efficiency, and purification steps such as crystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperature control, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: May serve as a ligand in biochemical studies or as a probe in molecular biology experiments.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The ester group may undergo hydrolysis to release active metabolites, while the pyridine and phenyl groups can interact with biological receptors or enzymes. The diethylaminoethoxy moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
Pyridineacetic acid derivatives: These compounds share the pyridineacetic acid core but differ in their substituents.
Phenyl esters: Compounds with a phenyl group attached to an ester functional group.
Diethylaminoethoxy derivatives: Molecules containing the diethylaminoethoxy moiety.
Uniqueness
1(2H)-Pyridineacetic acid, 3,6-dihydro-alpha-phenyl-, 2-(2-diethylaminoethoxy)ethyl ester, dihydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial use.
属性
CAS 编号 |
102207-52-3 |
|---|---|
分子式 |
C21H34Cl2N2O3 |
分子量 |
433.4 g/mol |
IUPAC 名称 |
2-[2-(diethylamino)ethoxy]ethyl 2-(3,6-dihydro-2H-pyridin-1-yl)-2-phenylacetate;dihydrochloride |
InChI |
InChI=1S/C21H32N2O3.2ClH/c1-3-22(4-2)15-16-25-17-18-26-21(24)20(19-11-7-5-8-12-19)23-13-9-6-10-14-23;;/h5-9,11-12,20H,3-4,10,13-18H2,1-2H3;2*1H |
InChI 键 |
VFJFJOSAKXTELV-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOCCOC(=O)C(C1=CC=CC=C1)N2CCC=CC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)
